Validamin

Übersicht

Beschreibung

Validamine is a compound that serves as a tool for studying autoimmune diseases, most notably rheumatoid arthritis, due to its inherent immunosuppressive properties . This compound successfully curbs the synthesis of inflammatory cytokines .

Synthesis Analysis

Validamine is synthesized by the pseudo-glycosyltransferase VldE, which catalyzes non-glycosidic C-N coupling between an unsaturated cyclitol and a saturated aminocyclitol . The synthesis of Validamine involves the condensation of NDP-valienol and validamine 7-phosphate . The reaction is catalyzed by the pseudoglycosyltransferase ValL .

Molecular Structure Analysis

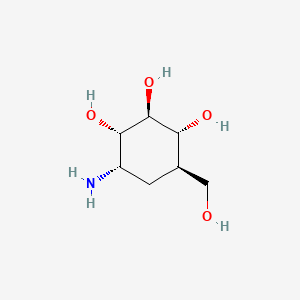

The molecular formula of Validamine is C7H15NO4 . It consists of two C7-cyclitol units connected by a rare C-N bond . The structure of the enzyme that synthesizes Validamine, ValL, has been determined and it adopts the typical fold of the GT-B protein family .

Chemical Reactions Analysis

Validamine competitively inhibits β-glucosidase in a pH-dependent and dose-dependent manner . The maximum inhibitory ability is at the optimum pH value of this enzyme .

Physical And Chemical Properties Analysis

Validamine has a molecular weight of 177.2 . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Validamin: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen

Landwirtschaftliche Antimykotika-Pflanzenbehandlung: this compound, als Kernkomponente von Validamycin A, wird in der Landwirtschaft häufig eingesetzt, um Pflanzen vor Pilzinfektionen zu schützen. Es ist besonders wirksam gegen Infektionen von Reispflanzen, die durch Rhizoctonia solani verursacht werden .

Medizinische therapeutische Möglichkeiten: Die strukturelle Ähnlichkeit von this compound zu anderen C7N-Aminocyclitolen deutet auf mögliche therapeutische Anwendungen in der Medizin hin, obwohl spezifische Verwendungen weitere Forschungsarbeiten erfordern, um vollständig verstanden zu werden .

Enzymatische Hemmung β-Glucosidase-Hemmer: this compound zeigt eine pH-abhängige und dosisabhängige kompetitive Hemmung der β-Glucosidase, was Auswirkungen auf die medizinische Forschung und die Behandlung von Stoffwechselstörungen haben könnte .

Biotechnologische Produktion Valienamin-Derivate: Der mikrobielle Abbau von Validoxylamin A und Validamycin A ist eine effiziente kommerzielle Methode zur Herstellung von Valienamin, einer mit this compound verwandten Verbindung, die in verschiedenen wissenschaftlichen Anwendungen verwendet wird .

Chemische Synthese Glucosid-Derivate: this compound kann chemisch zu Glucosid-Derivaten synthetisiert werden, wodurch sich seine möglichen Anwendungen in der chemischen Forschung und Industrie erweitern .

Wirkmechanismus

Target of Action

Validamine primarily targets the enzyme β-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, breaking down complex sugars into simpler glucose units.

Mode of Action

Validamine interacts with β-glucosidase in a competitive, pH-dependent, and dose-dependent manner . It inhibits the enzyme’s activity, with an IC50 value of 2.92mM . The maximum inhibitory ability of Validamine is observed at the optimum pH value of the enzyme .

Biochemical Pathways

Validamine affects the carbohydrate metabolism pathway by inhibiting β-glucosidase This inhibition disrupts the breakdown of complex sugars, affecting the energy supply within cells

Pharmacokinetics

It’s known that validamine can be produced by the degradation of validamycin a by certain bacterial strains . More research is needed to fully understand the pharmacokinetics of Validamine.

Action Environment

The efficacy and stability of Validamine are influenced by environmental factors such as pH . Its inhibitory action on β-glucosidase is pH-dependent, with maximum inhibitory ability observed at the enzyme’s optimum pH

Safety and Hazards

When handling Validamine, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided and personal protective equipment should be used . In case of accidental release, it is recommended to evacuate personnel to safe areas and keep people away from and upwind of the spill or leak .

Biochemische Analyse

Biochemical Properties

Validamine is known to competitively inhibit the enzyme β-glucosidase in a pH-dependent and dose-dependent manner . The IC50 value, which is the concentration of validamine that reduces the enzyme’s activity by half, is 2.92 mM . This interaction between validamine and β-glucosidase is crucial in understanding the biochemical role of this compound.

Cellular Effects

The inhibition of β-glucosidase by validamine can have significant effects on cellular processes. β-glucosidase is an enzyme that breaks down complex carbohydrates into simpler sugars. By inhibiting this enzyme, validamine can potentially affect the metabolism of carbohydrates within the cell

Molecular Mechanism

The molecular mechanism of validamine involves its interaction with β-glucosidase. Validamine binds to the active site of the enzyme, preventing it from catalyzing its normal reaction . This is a competitive inhibition, meaning that validamine competes with the enzyme’s natural substrate for the active site .

Temporal Effects in Laboratory Settings

Current knowledge suggests that validamine exhibits stable inhibitory effects on β-glucosidase under laboratory conditions .

Metabolic Pathways

Validamine is involved in the metabolic pathway of the antibiotic validamycin A . It acts as a precursor in the biosynthesis of validamycin A, undergoing several enzymatic transformations

Eigenschaften

IUPAC Name |

(1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQYAWMREAXBHF-UOYQFSTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954439 | |

| Record name | 4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32780-32-8 | |

| Record name | Validamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Validamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

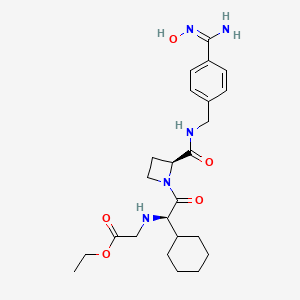

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

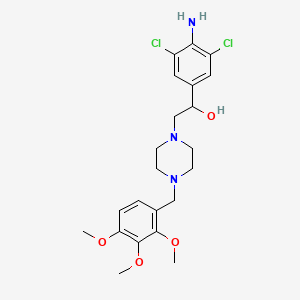

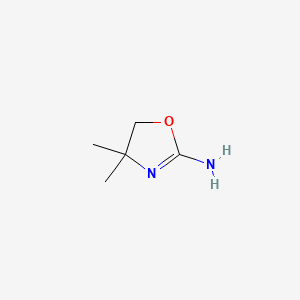

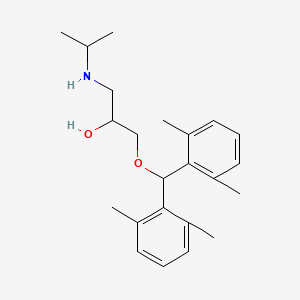

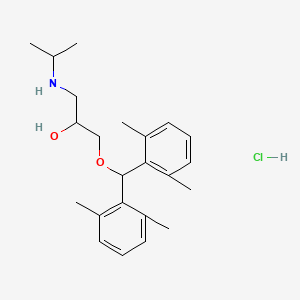

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Methylphenyl)-4-pyrrolidinylthiopheno[2,3-d]pyrimidine](/img/structure/B1683394.png)

![1-(2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)urea](/img/structure/B1683395.png)